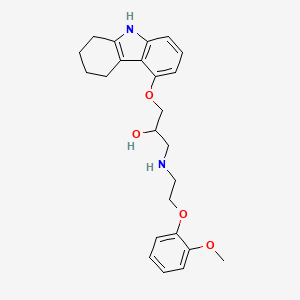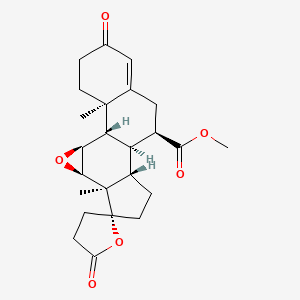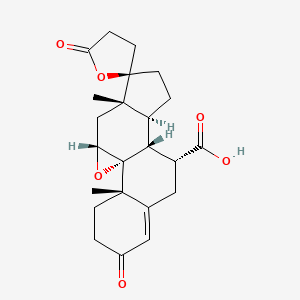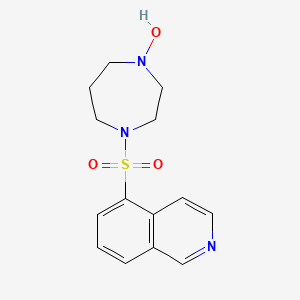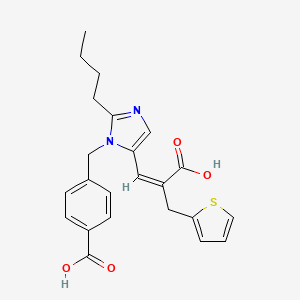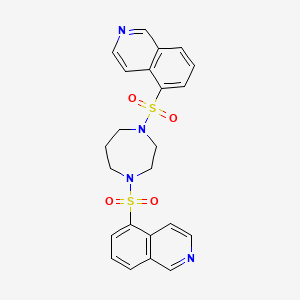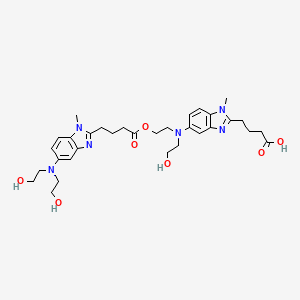
BendamustinDeschloroDimerVerunreinigung
Übersicht
Beschreibung
Bendamustine Deschloro Dimer Impurity is considered a potential impurity in Bendamustine Hydrochloride, which results from the hydrolysis of Bendamustine followed by intermolecular esterification . It has a molecular formula of C32H44N6O7 and a molecular weight of 624.74 .
Synthesis Analysis
The synthesis of Bendamustine Deschloro Dimer Impurity involves nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane as well as Fischer/Steglish esterification .Molecular Structure Analysis
Bendamustine Deschloro Dimer Impurity contains a total of 92 bonds; 48 non-H bonds, 22 multiple bonds, 20 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 aromatic tertiary amines, and 4 hydroxyl groups .Chemical Reactions Analysis
The key strategy of the synthesis lies in employing benzyl groups to mask the reactive amine and carboxylic acid groups in the two key intermediates .Wissenschaftliche Forschungsanwendungen
Verunreinigungsanalyse in Pharmazeutika
BendamustinDeschloroDimerVerunreinigung wird als eine potenzielle Verunreinigung in Bendamustinhydrochlorid angesehen, einem Medikament, das zur Behandlung von Patienten mit chronischer lymphatischer Leukämie eingesetzt wird {svg_1}. Das Vorhandensein von Verunreinigungen kann die Qualität und Sicherheit von Pharmazeutika stark beeinflussen {svg_2}. Daher ist es entscheidend, diese Verunreinigungen zu verstehen und zu kontrollieren {svg_3}.
Syntheseforschung
Die Synthese von this compound umfasst eine Reihe komplexer Schritte, darunter die Benzyl-Schutz/Entschützung der Amin- und Carbonsäuregruppen, die Verseifung, die Ringöffnungsreaktion von Oxiran und die Fischer/Steglish-Veresterung {svg_4}. Dieser Syntheseprozess kann Forschern in der organischen Chemie wertvolle Erkenntnisse liefern {svg_5}.
Arzneimittelzerfallsstudien
Unter Stressbedingungen wurden zwei degradierende Verunreinigungen im Bendamustinhydrochlorid-Arzneimittelprodukt nachgewiesen {svg_6}. Die Untersuchung dieser Verunreinigungen kann dazu beitragen, die Stabilität des Arzneimittels zu verstehen und seine Lagerbedingungen zu verbessern {svg_7}.
Antitumormittel
Bendamustinhydrochlorid, aus dem die this compound stammt, ist ein alkylierendes Antitumormittel mit guter Wirksamkeit bei der Behandlung von chronischer lymphatischer Leukämie (CLL) und B-Zell-Non-Hodgkin-Lymphom (B-NHL) {svg_8}. Die Untersuchung der Verunreinigungen kann Einblicke in den Wirkmechanismus des Medikaments liefern {svg_9}.
Qualitätskontrolle in der Arzneimittelherstellung
Der Gehalt an this compound in Bendamustinhydrochlorid kann als Marker für die Qualitätskontrolle in der Arzneimittelherstellung verwendet werden {svg_10}. Es ist wichtig, den Gehalt an solchen Verunreinigungen zu überwachen und zu kontrollieren, um die Sicherheit und Wirksamkeit des Arzneimittels zu gewährleisten {svg_11}.
Entwicklung analytischer Methoden
Das Vorhandensein von this compound in Bendamustinhydrochlorid hat zur Entwicklung neuer analytischer Methoden für dessen Nachweis geführt {svg_12}.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as BendamustineDeschloroDimerImpurity, is DNA. It interacts with DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA bases results in cell death .
Mode of Action
This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, and it is active against both active and quiescent cells .
Biochemical Pathways
It is known that the compound’s alkylating action disrupts dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways within the cell, particularly those involved in cell growth and division.
Pharmacokinetics
The pharmacokinetics of this compound involve a triphasic elimination process, with an effective half-life of approximately 40 minutes . It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .
Result of Action
The result of the compound’s action is cell death. By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cell processes, leading to cell death . This makes it effective against both active and quiescent cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive, and hydrolysis of the mechlorethamine unit can easily occur, leading to the generation of hydrolyzed species . These species can further couple to each other via an ester linkage, giving rise to dimer impurities . The presence of these impurities can potentially influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
While the papers retrieved do not explicitly mention future directions for Bendamustine Deschloro Dimer Impurity, the synthesis and analysis of such impurities are crucial for ensuring the quality and safety of pharmaceuticals . Future research could focus on further understanding the properties and potential effects of this impurity.
Eigenschaften
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAIJZTTMEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099608 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-61-1 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




